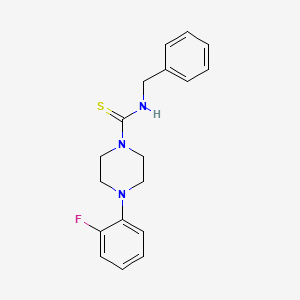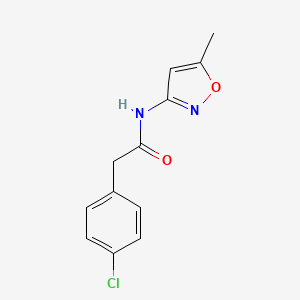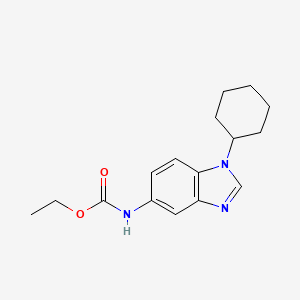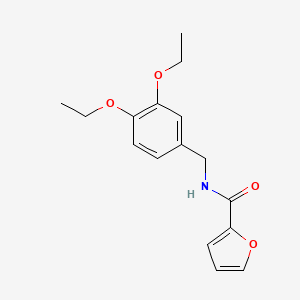![molecular formula C20H18FN3O2 B5575677 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5575677.png)
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.13830499 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
A notable application of compounds similar to N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide is in the field of cancer research. Studies have shown that derivatives of 1,3,4-oxadiazole, a core structure in the compound , exhibit promising anticancer activities. For instance, a series of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). This indicates the potential of similar compounds in cancer treatment.
Radiopharmaceutical Development
Compounds with structural similarities to this compound have been explored for their potential in radiopharmaceutical development. For example, fluorine-18-labeled derivatives of WAY 100635, a compound structurally related to the target compound, have shown promising biological properties in rats. These properties could be valuable for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Organic Light Emitting Diodes (OLEDs)
The 1,3,4-oxadiazole derivatives, which are structurally related to the compound of interest, have found applications in the development of organic light-emitting diodes (OLEDs). For example, efficient OLEDs with low efficiency roll-off have been developed using iridium emitters with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand, demonstrating the utility of such compounds in electronic and photonic applications (Jin et al., 2014).
Antiplasmodial Activities
N-acylated furazan-3-amines, which are structurally analogous to the compound , have shown activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. This suggests the potential of similar compounds in the development of new treatments for malaria (Hermann et al., 2021).
作用機序
Safety and Hazards
将来の方向性
Given the wide range of biological activities exhibited by oxadiazole derivatives, there is significant interest in the development of new oxadiazole-based compounds for various therapeutic applications . Future research will likely focus on the design and synthesis of novel oxadiazole derivatives with improved potency and selectivity for specific biological targets.
特性
IUPAC Name |
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)20(10-11-20)19(25)22-13-18-23-17(24-26-18)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTOVAQOFATVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-fluorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)

![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)
![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)
![2-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5575636.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)




![2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5575685.png)
![3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide](/img/structure/B5575694.png)

![1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5575701.png)
